2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione
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Overview
Description
2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione is a heterocyclic compound with a molecular formula of C6H8N2S and a molecular weight of 140.2 g/mol. This compound belongs to the class of pyrroloimidazoles, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione can be achieved through several methods. One common approach involves the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine using the Hg(II)–EDTA system . Another method includes the indirect oxidation of 2-(pyrrolidin-1-yl)ethylamine by monoamine oxidase (MAO-N-D5) in the presence of flavin adenine dinucleotide (FAD) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the imidazole and thione functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione has a wide range of applications in scientific research:
Chemistry: It serves as a valuable synthetic intermediate for the preparation of more complex heterocyclic compounds.
Biology: This compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Dihydropyrrolo[1,2-a]imidazoles: These compounds have a similar core structure but differ in the degree of saturation and functional groups.
Perhydropyrrolo[1,2-a]imidazoles: Fully hydrogenated analogs with different biological activities and applications.
Uniqueness
2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione is unique due to its specific thione functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c9-6-7-4-5-2-1-3-8(5)6/h4H,1-3H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDVQRNRFFYPOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CNC(=S)N2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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